molecular formula C11H12O4 B13519981 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid

3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid

Cat. No.: B13519981
M. Wt: 208.21 g/mol
InChI Key: FVUFJLPORDLVTB-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring attached to a butanoic acid chain

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)butanoic acid

InChI

InChI=1S/C11H12O4/c1-7(4-11(12)13)8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H,12,13)

InChI Key

FVUFJLPORDLVTB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid typically involves the reaction of benzo[d][1,3]dioxole derivatives with butanoic acid precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where benzo[d][1,3]dioxol-5-ylboronic acid reacts with a butanoic acid derivative under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 3-(Benzo[d][1,3]dioxol-5-yl)acrylic acid
  • 3-(Benzo[d][1,3]dioxol-5-yl)propanoic acid
  • 3-(Benzo[d][1,3]dioxol-5-yl)butanol

Uniqueness: 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzo[d][1,3]dioxole ring provides a stable aromatic system, while the butanoic acid chain offers versatility in chemical modifications .

Biological Activity

3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a butanoic acid chain. This structural arrangement is crucial for its biological activity, as the dioxole ring can influence interactions with biological targets.

Research indicates that 3-(benzo[d][1,3]dioxol-5-yl)butanoic acid may exhibit various mechanisms of action, including:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as α-amylase, which is involved in carbohydrate metabolism. By binding to the active site, it prevents starch breakdown into glucose, potentially aiding in blood sugar regulation.
  • Antioxidant Activity : Compounds with the benzodioxole structure often demonstrate antioxidant properties. This activity can protect cells from oxidative stress and may contribute to neuroprotective effects.

Antidiabetic Properties

The compound has been investigated for its potential as an antidiabetic agent . Studies suggest that it may help manage blood glucose levels by inhibiting carbohydrate-digesting enzymes.

Antimicrobial Activity

Preliminary studies have shown that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. The presence of bulky hydrophobic groups in these compounds enhances their efficacy against various bacterial strains, including resistant strains like MRSA .

Anticancer Potential

Research on related compounds indicates potential anticancer activity. For instance, derivatives of benzodioxole have shown effectiveness against several cancer cell lines, including prostate and pancreatic cancers. The mechanism may involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

StudyFindings
Antidiabetic Activity 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid demonstrated significant inhibition of α-amylase in vitro, suggesting its role in managing diabetes.
Antimicrobial Efficacy Compounds bearing the benzodioxole moiety showed MIC values ranging from 12.5 to 25 µg/mL against various Gram-positive and Gram-negative bacteria .
Anticancer Activity A series of 1-benzodioxole derivatives exhibited promising results against LNCaP (prostate) and MIA PaCa-2 (pancreatic) cancer cell lines with IC50 values indicating potent activity.

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